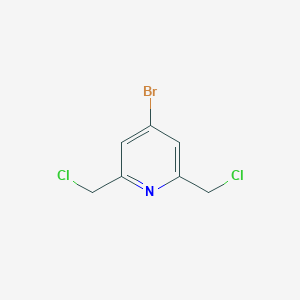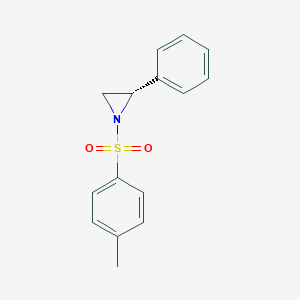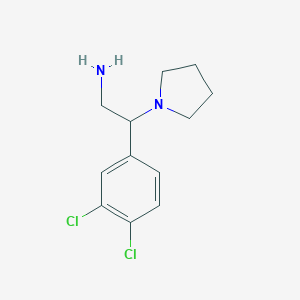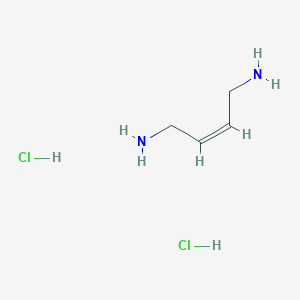
N-Boc-3-(4-cyanophenyl)oxaziridine
説明
“N-Boc-3-(4-cyanophenyl)oxaziridine” is a chemical compound with the molecular formula C13H14N2O3 . It is also known by other names such as “tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate” and "tert-butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate" .
Molecular Structure Analysis
The molecular weight of “this compound” is 246.27 g/mol . The InChI Key is ACXPNVRTMHEHMQ-UHFFFAOYSA-N . The SMILES representation is CC©©OC(=O)N1C(O1)C2=CC=C(C=C2)C#N .科学的研究の応用
Electrophilic Amination and Compound Synthesis
N-Boc-3-(4-cyanophenyl)oxaziridine is primarily used in electrophilic amination, a process vital in organic chemistry for introducing nitrogen-containing groups into molecules. It has been used to transfer the N-Boc group to primary and secondary amines, forming N β-Boc-hydrazines, and to enolates, yielding N-Boc-amino derivatives. This compound is characterized by its stability and ability to operate under mild conditions, making it a valuable reagent in chemical syntheses (Vidal et al., 1993).
Synthesis of Protected α-Aminoketones
In the synthesis of protected α-aminoketones, this compound plays a crucial role. It is used in the electrophilic amination of enantiopure α-silyl ketones, which is followed by the removal of the silyl directing group in the aminated products. This method is significant for producing α-aminoketones of moderate enantiomeric purity (Enders et al., 1998).
Development of Antifungal and Anti-aromatase Agents
This compound has been utilized in the creation of antifungal and antiaromatase agents. In one study, racemic and enantiopure benzofuranmethanamines were reacted with this oxaziridine to produce N-Boc-hydrazines. These were then transformed into triazoles, potent antiaromatase agents, showing good overall yield and high enantiomeric excess (Messina et al., 2000).
Lipopeptide Synthesis
This compound has been applied in the synthesis of large lipopeptides using hydrazone chemical ligation. This method allows for the creation of complex molecular structures, important in the development of new materials and pharmaceuticals (Melnyk et al., 2009).
Electrophilic Amination of Organometallic Reagents
This compound is also involved in the electrophilic amination of organometallic reagents, such as diorganozinc reagents. It has been shown to effectively produce N-Boc protected primary amines in moderate to good yields, highlighting its versatility and efficiency in various chemical reactions (Ghoraf & Vidal, 2008).
Safety and Hazards
“N-Boc-3-(4-cyanophenyl)oxaziridine” is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory tract irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
特性
IUPAC Name |
tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXPNVRTMHEHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369338, DTXSID301184200 | |
| Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158807-35-3, 150884-56-3 | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158807-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Boc-3-(4-cyanophenyl)oxaziridine (BCPO) interact with its targets and what are the downstream effects?
A1: BCPO acts as an electrophilic aminating agent. It transfers its N-Boc group to nucleophiles like primary and secondary amines to form N-Boc-hydrazines , and to enolates to yield N-Boc-amino derivatives . This N-Boc protection strategy is widely used in organic synthesis, particularly in peptide chemistry, to temporarily block reactive amine groups.
Q2: What is the structural characterization of this compound?
A2: * Molecular Formula: C13H14N2O3 * Molecular Weight: 246.26 g/mol * Physical Data: It exists as a white to slightly beige crystalline powder with a melting point range of 57-63 °C. In solution, it presents as a mixture of trans- and cis-isomers due to the inversion of the pyramidal nitrogen atom .
Q3: How is this compound synthesized?
A3: The synthesis of BCPO involves a two-step process:
- Oxidation: The imine intermediate is then oxidized using Oxone (potassium peroxymonosulfate) to yield the final product, BCPO .
Q4: Are there any specific applications of this compound highlighted in the research?
A4: The research specifically demonstrates BCPO's utility in synthesizing lipopeptides through a process called hydrazone chemical ligation . This involves reacting a hydrazinopeptide, prepared using BCPO, with a lipophilic peptide aldehyde. This methodology allows for the creation of large and complex lipopeptides, which hold significance in various biological and pharmaceutical applications.
Q5: What are the safety considerations for handling this compound?
A5: BCPO can cause skin and eye irritation. It is crucial to handle it with care, using appropriate personal protective equipment in a well-ventilated area. Additionally, its decomposition products, including nitrogen oxides, carbon monoxide, and carbon dioxide, are hazardous and require careful management. While the compound itself is not listed as a carcinogen, understanding its potential hazards and safe handling procedures is essential .
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)
![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)


![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)



![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)